Cas no 57352-25-7 (Cyclohexanecarbonitrile, 3-oxo-1-phenyl-)

Cyclohexanecarbonitrile, 3-oxo-1-phenyl-, is a cyclic nitrile compound featuring a phenyl substituent and a carbonyl group at the 3-position. This structure makes it a versatile intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both nitrile and ketone functional groups allows for diverse reactivity, including nucleophilic additions, reductions, and cyclization reactions. Its stable cyclohexane backbone contributes to favorable handling and storage properties. The compound is typically used in research and industrial applications where precise functionalization of cyclic frameworks is required. High purity grades are available to ensure consistent performance in synthetic workflows.
Cyclohexanecarbonitrile, 3-oxo-1-phenyl- structure
57352-25-7 structure
Product Name:Cyclohexanecarbonitrile, 3-oxo-1-phenyl-
CAS No:57352-25-7
MF:C13H13NO
MW:199.248423337936
CID:1603885
PubChem ID:12339122
Update Time:2025-06-11

Cyclohexanecarbonitrile, 3-oxo-1-phenyl- Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanecarbonitrile, 3-oxo-1-phenyl-
    • 3-oxo-1-phenylcyclohexane-1-carbonitrile
    • SCHEMBL5370161
    • DIZZXKVLUVVYPD-UHFFFAOYSA-N
    • DTXSID50491747
    • 57352-25-7
    • 3-oxo-1-phenylcyclohexanecarbonitrile
    • Inchi: 1S/C13H13NO/c14-10-13(8-4-7-12(15)9-13)11-5-2-1-3-6-11/h1-3,5-6H,4,7-9H2
    • InChI Key: DIZZXKVLUVVYPD-UHFFFAOYSA-N
    • SMILES: O=C1CCCC(C#N)(C2C=CC=CC=2)C1

Computed Properties

  • Exact Mass: 199.09979
  • Monoisotopic Mass: 199.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 295
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 40.9Ų

Experimental Properties

  • PSA: 40.86

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Cyclohexanecarbonitrile, 3-oxo-1-phenyl- Related Literature

Additional information on Cyclohexanecarbonitrile, 3-oxo-1-phenyl-

Cyclohexanecarbonitrile, 3-oxo-1-phenyl- (CAS No. 57352-25-7): A Comprehensive Overview in Modern Chemical Research

Cyclohexanecarbonitrile, 3-oxo-1-phenyl-, identified by its Chemical Abstracts Service Number (CAS No. 57352-25-7), is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic nitrile derivative has garnered attention due to its versatile structural framework and potential applications in synthetic chemistry, medicinal chemistry, and material science. The compound's unique chemical properties, including its reactivity and stability, make it a valuable intermediate in the synthesis of more complex molecules.

The molecular structure of Cyclohexanecarbonitrile, 3-oxo-1-phenyl- consists of a cyclohexane ring substituted with a cyano group at the 3-position and an oxo group at the 1-position, further functionalized with a phenyl ring at the 1-position. This arrangement imparts distinct electronic and steric properties to the molecule, influencing its interactions with other chemical entities. The presence of both electron-withdrawing cyano and oxo groups enhances the electrophilicity of the aromatic ring, making it a suitable candidate for further functionalization via electrophilic aromatic substitution reactions.

In recent years, Cyclohexanecarbonitrile, 3-oxo-1-phenyl- has been explored in various research domains, particularly in the development of novel pharmaceuticals and agrochemicals. Its structural motif is reminiscent of several bioactive molecules, suggesting potential therapeutic applications. For instance, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties. The cyano group can be further transformed into amides or carboxylic acids, expanding its utility as a building block in drug design.

One of the most compelling aspects of Cyclohexanecarbonitrile, 3-oxo-1-phenyl- is its role in catalytic processes. The compound has been employed as a ligand or intermediate in transition metal-catalyzed reactions, where its ability to coordinate with metals enhances reaction efficiency and selectivity. Such applications are particularly relevant in green chemistry initiatives, where minimizing waste and maximizing yield are paramount. Recent studies have demonstrated its use in cross-coupling reactions, such as Suzuki-Miyaura couplings, which are pivotal in constructing biaryl structures found in many pharmaceuticals.

The synthesis of Cyclohexanecarbonitrile, 3-oxo-1-phenyl- represents another area of active research. Traditional methods often involve multi-step sequences that can be cumbersome and produce byproducts that complicate purification. However, advances in synthetic methodologies have led to more streamlined routes. For example, recent publications have highlighted the use of microwave-assisted synthesis to accelerate the formation of this compound while maintaining high yields and purity. Such innovations not only improve laboratory efficiency but also align with sustainable chemistry principles by reducing energy consumption and solvent use.

The electronic properties of Cyclohexanecarbonitrile, 3-oxo-1-phenyl- also make it an attractive candidate for materials science applications. Its ability to participate in π-stacking interactions with other aromatic compounds has been exploited in the design of organic semiconductors and liquid crystals. These materials are foundational to modern electronics, including organic light-emitting diodes (OLEDs) and photovoltaic cells. By tuning the substituents on the cyclohexane ring and phenyl group, researchers can modulate the electronic characteristics of the molecule to suit specific material requirements.

In conclusion, Cyclohexanecarbonitrile, 3-oxo-1-phenyl- (CAS No. 57352-25-7) is a multifaceted compound with broad implications across multiple scientific disciplines. Its unique structural features enable diverse applications in pharmaceutical synthesis, catalysis, and materials science. As research continues to uncover new methodologies for its production and utilization, this compound is poised to play an increasingly important role in advancing chemical innovation.

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